molecular formula C8H7N3O B037902 1H-苯并[d]咪唑-6-甲酰胺 CAS No. 116568-17-3

1H-苯并[d]咪唑-6-甲酰胺

货号: B037902
CAS 编号: 116568-17-3
分子量: 161.16 g/mol
InChI 键: FNLQDVXHDNFXIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

苯并咪唑-5-甲酰胺是一种杂环有机化合物,其特征在于一个苯并咪唑环与在第五位连接的甲酰胺基团融合在一起。 该化合物因其多样的药理性质而备受关注,包括抗菌、抗癌和抗炎活性 .

科学研究应用

苯并咪唑-5-甲酰胺在科学研究中具有广泛的应用:

作用机制

苯并咪唑-5-甲酰胺的作用机制涉及它与特定分子靶标的相互作用。 它结合到 DNA 的小沟,识别特定的碱基序列并抑制 DNA 复制和转录 . 此外,它可以与各种酶和受体相互作用,调节它们的活性并导致治疗效果 .

类似化合物:

独特性: 苯并咪唑-5-甲酰胺因其独特的取代模式而独一无二,它赋予了独特的生物活性。 它与 DNA 和各种酶相互作用的能力使其成为药物化学中的一种多功能化合物 .

准备方法

化学反应分析

反应类型: 苯并咪唑-5-甲酰胺会发生各种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应形成的主要产物包括各种取代的苯并咪唑衍生物,它们表现出增强的生物活性 .

相似化合物的比较

Uniqueness: Benzimidazole 5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with DNA and various enzymes makes it a versatile compound in medicinal chemistry .

属性

IUPAC Name

3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLQDVXHDNFXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572624
Record name 1H-Benzimidazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116568-17-3
Record name 1H-Benzimidazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzo[d]imidazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Benzo[d]imidazole-6-carboxamide
Reactant of Route 3
Reactant of Route 3
1H-Benzo[d]imidazole-6-carboxamide
Reactant of Route 4
Reactant of Route 4
1H-Benzo[d]imidazole-6-carboxamide
Reactant of Route 5
Reactant of Route 5
1H-Benzo[d]imidazole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
1H-Benzo[d]imidazole-6-carboxamide
Customer
Q & A

Q1: How does the structure of 1H-benzimidazole-5-carboxamide derivatives influence their activity as 5-HT3 receptor antagonists?

A1: Research suggests that the potency of 1H-benzimidazole-5-carboxamide derivatives as 5-HT3 receptor antagonists is closely tied to the spatial arrangement of specific structural elements. For instance, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide (compound 14 in the study) demonstrated significant potency, surpassing that of ondansetron. This enhanced activity is attributed to the constrained conformation of the imidazole ring and the strategic positioning of the (2-methoxyphenyl)aminocarbonyl group. This specific conformation is believed to facilitate optimal interaction with the 5-HT3 receptor. []

Q2: Can you elaborate on the mechanism through which 2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide-hydrate (CHK2iII) protects oocytes from radiation-induced death?

A2: CHK2iII acts as a potent and selective inhibitor of checkpoint kinase 2 (CHK2). [] In the context of radiation exposure, CHK2 typically initiates a DNA damage response pathway, leading to the activation of p53 and p63, ultimately triggering oocyte death. CHK2iII effectively disrupts this cascade by preventing CHK2 activation. This inhibition, in turn, blocks the downstream activation of p53 and p63, thus preventing the apoptotic signals and promoting oocyte survival even after exposure to radiation. []

Q3: What makes the malate and pidolate salts of (S)-4-(5,7-difluorochroman-4-yloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide advantageous in drug development?

A3: The choice of salt form can significantly impact a drug's pharmaceutical properties. In the case of (S)-4-(5,7-difluorochroman-4-yloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, the malate and pidolate salts exhibit superior characteristics compared to the parent compound. These salts demonstrate improved moisture absorption, enhanced precipitation stability, increased water solubility, and superior stability in both liquid and solid forms. These properties are crucial for drug formulation, storage, and ultimately, efficacy. []

Q4: How does tegoprazan, a 1H-benzo[d]imidazole-6-carboxamide derivative, effectively control gastric acid secretion?

A4: Tegoprazan functions as a potassium-competitive acid blocker (P-CAB). It specifically targets and inhibits the gastric H+/K+-ATPase enzyme, the molecular pump responsible for secreting gastric acid. [] Tegoprazan's mechanism involves competing with potassium ions for binding sites on the H+/K+-ATPase, effectively hindering the enzyme's function and reducing gastric acid secretion. This targeted inhibition makes it a promising therapeutic agent for managing gastric acid-related disorders. []

Q5: Beyond its impact on gastric acid secretion, does tegoprazan influence gastric motility?

A5: Interestingly, tegoprazan demonstrates an additional effect on gastric motility. Studies show that administering tegoprazan to dogs induced a phase III contraction in the migrating motor complex of the stomach. [] This suggests that tegoprazan, besides its role in acid suppression, might also play a role in regulating gastric motility patterns. This dual action makes it a potentially valuable therapeutic option for addressing both gastric acid secretion and motility issues. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。